molecular formula C38H62B2O6 B14056177 2,2'-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14056177
M. Wt: 636.5 g/mol
InChI Key: ODVRLBKNNPLKBP-UHFFFAOYSA-N
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Description

2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 1,5-dibromo-2,6-bis((2-ethylhexyl)oxy)naphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, biaryl compounds, and various boron-containing intermediates .

Scientific Research Applications

2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The compound exerts its effects through its ability to form stable boron-carbon bonds. These bonds are crucial in various catalytic processes and organic transformations. The molecular targets and pathways involved include interactions with palladium catalysts in cross-coupling reactions and stabilization of reactive intermediates .

Properties

Molecular Formula

C38H62B2O6

Molecular Weight

636.5 g/mol

IUPAC Name

2-[1,5-bis(2-ethylhexoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C38H62B2O6/c1-13-17-19-27(15-3)25-41-33-29-21-24-32(40-45-37(9,10)38(11,12)46-40)34(42-26-28(16-4)20-18-14-2)30(29)22-23-31(33)39-43-35(5,6)36(7,8)44-39/h21-24,27-28H,13-20,25-26H2,1-12H3

InChI Key

ODVRLBKNNPLKBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C(=C(C=C3)B4OC(C(O4)(C)C)(C)C)OCC(CC)CCCC)OCC(CC)CCCC

Origin of Product

United States

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